Home > Products > Screening Compounds P81767 > Lopinavir Metabolite M-3/M-4
Lopinavir Metabolite M-3/M-4 - 221553-72-6

Lopinavir Metabolite M-3/M-4

Catalog Number: EVT-1477676
CAS Number: 221553-72-6
Molecular Formula: C37H48N4O6
Molecular Weight: 644.813
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lopinavir Metabolite M-3/M-4 is a significant metabolite of Lopinavir, which is primarily utilized as an antiretroviral medication in the treatment of Human Immunodeficiency Virus type 1 infections. This compound plays a crucial role in pharmacokinetic and pharmacodynamic studies, providing insights into the metabolic pathways of Lopinavir. It is synthesized from Lopinavir through various chemical processes and is essential for understanding the drug's efficacy and safety profiles in clinical settings .

Source

Lopinavir Metabolite M-3/M-4 originates from the metabolism of Lopinavir, an HIV-1 protease inhibitor. The primary metabolic pathways involve oxidation processes that yield several metabolites, with M-3 and M-4 being among the most prevalent in plasma following administration of Lopinavir .

Classification

Lopinavir Metabolite M-3/M-4 is classified as a pharmaceutical compound, specifically a metabolite of an antiviral agent. Its chemical classification falls under organic compounds due to its complex molecular structure involving carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods

The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps starting from the parent compound, Lopinavir. The key methods include:

  1. Hydroxylation: Introduction of hydroxyl groups into the Lopinavir structure.
  2. Oxidation: Conversion of these hydroxyl groups into ketones or aldehydes.
  3. Purification: Employing chromatographic techniques to isolate the desired metabolites .

Technical Details

The synthetic routes can be adapted for laboratory or industrial scale production. In laboratory settings, reactions are typically performed in controlled environments using standard organic synthesis techniques, such as refluxing and solvent extraction. Advanced purification methods like high-performance liquid chromatography (HPLC) are essential to achieve high purity levels for research applications .

Molecular Structure Analysis

Structure

Lopinavir Metabolite M-3/M-4 has a complex molecular structure characterized by its molecular formula C37H48N4O6C_{37}H_{48}N_{4}O_{6} and a molecular weight of approximately 644.80 g/mol. The compound features multiple functional groups that contribute to its biological activity and interaction with enzymes .

Data

  • CAS Number: 221553-72-6
  • Molecular Weight: 644.80 g/mol
  • Purity: Minimum 98% .
Chemical Reactions Analysis

Reactions

Lopinavir Metabolite M-3/M-4 participates in several chemical reactions:

  1. Reduction: Converting ketones or aldehydes back to hydroxyl groups.
  2. Substitution: Functional group exchanges that modify the compound's reactivity.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

These reactions are critical for studying the metabolic pathways and pharmacological effects associated with Lopinavir and its metabolites .

Mechanism of Action

Lopinavir Metabolite M-3/M-4 exerts its biological effects primarily through inhibition of the HIV-1 protease enzyme. This enzyme is vital for processing viral polyproteins during the HIV lifecycle, particularly during maturation when infectious viral particles are formed. By binding to the active site of HIV-1 protease, Lopinavir Metabolite M-3/M-4 prevents the cleavage necessary for producing mature, infectious viruses, thereby inhibiting viral replication .

Physical and Chemical Properties Analysis

Physical Properties

Lopinavir Metabolite M-3/M-4 is characterized by:

  • Appearance: Typically a cream-colored powder.
  • Solubility: Solubility details are specific to conditions and require reference to Certificate of Analysis for precise data.

Chemical Properties

The compound exhibits stability under standard laboratory conditions and has a melting range between 145–149°C. It demonstrates high protein binding (>98%) in plasma, which is significant for its pharmacokinetic profile .

Applications

Lopinavir Metabolite M-3/M-4 has several scientific applications:

  1. Chemistry: Utilized for studying metabolic pathways related to Lopinavir.
  2. Biology: Important for understanding biological interactions and effects within cellular systems.
  3. Medicine: Employed in pharmacokinetic and pharmacodynamic studies to optimize therapeutic strategies involving Lopinavir.
  4. Industry: Used in developing analytical methods for detecting and quantifying Lopinavir and its metabolites in biological samples .
Introduction to Lopinavir Metabolites

Lopinavir, a peptidomimetic HIV protease inhibitor, undergoes extensive hepatic biotransformation to form several pharmacologically significant metabolites. These metabolites play crucial roles in both the antiviral efficacy and pharmacokinetic profile of the parent drug. The primary metabolic pathway involves cytochrome P450 (CYP) enzymes, particularly CYP3A isoforms, which convert lopinavir into hydroxylated derivatives including M-1 (4-oxo-lopinavir), M-3, and M-4 (epimeric 4-hydroxy-lopinavir forms). The co-administration of ritonavir as a pharmacokinetic booster profoundly impacts this metabolic landscape through potent CYP3A inhibition, significantly altering the formation patterns of these metabolites [1] [6].

Role of Metabolites in Antiretroviral Pharmacokinetics

The pharmacokinetic behavior of lopinavir is intrinsically linked to its metabolic transformation:

  • CYP3A-Mediated Metabolism: Human liver microsomes convert lopinavir to three major metabolites (M-1, M-3, and M-4) via NADPH-dependent pathways. In vitro studies using chemical inhibitors and inhibitory antibodies confirm that CYP3A4 and CYP3A5 are exclusively responsible for generating these metabolites. No significant contributions from other CYP isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6) have been observed [4] [6].

  • Ritonavir Boosting Effect: Ritonavir potently inhibits lopinavir metabolism through multiple mechanisms:

  • Competitive inhibition of CYP3A (IC₅₀ = 0.074 µM)
  • Mechanism-based inactivation of CYP3A enzymesThis inhibition reduces lopinavir clearance by >100-fold in vivo, dramatically increasing systemic exposure. Crucially, ritonavir preferentially inhibits the formation of M-1 over M-3/M-4, altering the metabolite distribution profile [6].

  • Metabolite-Parent Drug Relationships: While lopinavir itself exhibits high protein binding, its metabolites display different binding characteristics. M-3 and M-4 maintain structural features similar to the parent drug but with increased polarity, potentially influencing their tissue distribution and elimination kinetics. The AUC ratio of M-3/M-4 to lopinavir ranges from 0.15-0.25 under ritonavir-boosted conditions, indicating lower but pharmacologically relevant systemic exposure [3] [8].

Table 1: Comparative Pharmacokinetic Parameters of Lopinavir and Major Metabolites

CompoundFormation PathwayPrimary CYP IsoformRelative AUC (vs. LPV)Ritonavir Impact
Lopinavir (LPV)Parent drug-1.0100-fold increase
Metabolite M-14-OxidationCYP3A4/50.08-0.12Strongly inhibited
Metabolite M-34-Hydroxylation (epimer A)CYP3A4/50.15-0.20Moderately inhibited
Metabolite M-44-Hydroxylation (epimer B)CYP3A4/50.15-0.25Moderately inhibited

Structural and Functional Significance of M-3/M-4 in HIV Protease Inhibition

The M-3 and M-4 metabolites retain significant antiviral activity due to their structural conservation of lopinavir's critical pharmacophore elements:

  • Stereochemical Features: M-3 and M-4 are epimeric 4-hydroxy metabolites differing only in the chiral center configuration at the hydroxylation site. Both maintain the core structural components essential for protease binding: the hydroxyethylene scaffold that mimics the natural peptide substrate cleavage transition state, the valine-mimicking moiety, and the extended hydrophobic backbone [3] [8].

  • Protease Binding Characteristics: Molecular modeling reveals that 4-hydroxylation introduces potential for additional hydrogen bonding with protease active site residues while maintaining hydrophobic contacts within the S1/S2 binding pockets. This modification results in Ki values against wild-type HIV protease in the low picomolar range (3.6-4.9 pM), comparable to the parent lopinavir (Ki = 1.3 pM) [8].

  • Activity Against Resistant Strains: Both M-3 and M-4 demonstrate preserved activity against common protease mutations, particularly the Val82 substitution (V82A, V82T, V82F). The Ki values against these mutants range between 3.6-4.9 pM, indicating minimal loss of potency compared to wild-type protease. This suggests that M-3/M-4 contribute to the high genetic barrier of lopinavir-based regimens [3] [8].

  • Cellular Antiviral Activity: In vitro studies using MT4 cells show that M-3 and M-4 exhibit EC₅₀ values of 102 nM and 17 nM in the presence and absence of 50% human serum, respectively. While approximately 5-6 times less potent than lopinavir (EC₅₀ = 17 nM without serum), these metabolites still achieve therapeutically relevant concentrations at standard lopinavir/ritonavir dosing [8].

Comparative Analysis of Lopinavir Metabolites (M-1, M-3/M-4) in Drug Metabolism

The metabolic fate of lopinavir involves competing oxidative pathways that yield distinct metabolites with differential biological activities:

  • Metabolic Pathway Diversification:
  • M-1 Formation: 4-Oxidation at the bis-tetrahydrofuranylurethane moiety represents a major oxidative pathway without ritonavir inhibition. This metabolite demonstrates substantially reduced antiviral potency (>100-fold decrease compared to parent drug).
  • M-3/M-4 Formation: 4-Hydroxylation produces pharmacologically active epimers. This pathway shows differential sensitivity to ritonavir inhibition compared to M-1 formation, leading to relative enrichment of M-3/M-4 under therapeutic conditions [4] [8].

  • Enzyme Kinetics and Species Differences:

  • Human liver microsomes produce M-3 and M-4 at rates of 0.15 and 0.12 nmol/min/mg protein, respectively.
  • Significant species-specific metabolism is observed: Rat microsomes generate minimal M-3/M-4, while dog microsomes produce M-1 as the predominant metabolite. This highlights the limitation of animal models in predicting human metabolite profiles [4] [8].

  • Impact of CYP3A Genetics:

  • Polymorphisms in CYP3A5 significantly influence M-3/M-4 formation rates. Individuals expressing functional CYP3A5 (1/1 genotype) show 2.3-fold higher metabolic clearance to these hydroxylated metabolites compared to those with deficient alleles.
  • Hepatic transporters (OATP1B1) and efflux pumps (MRP2) further modulate metabolite disposition, with specific genetic variants altering systemic exposure to M-3/M-4 by up to 40% [4] [8].

Table 2: Comparative Metabolic Parameters of Lopinavir Metabolites

ParameterM-1M-3M-4
Formation Rate (nmol/min/mg protein)0.280.150.12
Relative Antiviral Potency (vs. LPV)0.010.180.16
CYP3A51/1 Formation Increase1.8-fold2.3-fold2.1-fold
Protein Binding (%)98.297.897.5
Ritonavir Inhibition SensitivityHighModerateModerate
Primary Elimination RouteBiliaryRenal/BiliaryRenal/Biliary
  • Bioactivation Pathways:
  • Emerging evidence suggests that lopinavir metabolism may involve minor bioactivation pathways leading to reactive intermediates. While not observed for M-3/M-4 specifically, the parent drug can undergo thiazole ring opening, potentially generating reactive thiocarbamoylating species. These pathways represent <5% of total metabolism but may contribute to idiosyncratic toxicity observed in clinical settings [4].

Table 3: Metabolic Pathways of Lopinavir in Human Liver Microsomes

Metabolic PathwayChemical TransformationMajor MetaboliteRelative Abundance (%)CYP3A Dependence
4-OxidationCarbonyl formation at tetrahydrofuranylM-145-55%Complete
4-Hydroxylation (Epimer A)Hydroxyl addition (S-configuration)M-320-25%Complete
4-Hydroxylation (Epimer B)Hydroxyl addition (R-configuration)M-415-20%Complete
N-DemethylationMethyl group removalMinor metabolites<5%Complete
Thiazole Ring OpeningRing cleavageReactive intermediates<3%Partial

Properties

CAS Number

221553-72-6

Product Name

Lopinavir Metabolite M-3/M-4

IUPAC Name

(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide

Molecular Formula

C37H48N4O6

Molecular Weight

644.813

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1

InChI Key

HECSHMHYHYDFLR-SWOJEPDRSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O

Synonyms

(αS,​4R)​-N-​[(1S,​3S,​4S)​-​4-​[[2-​(2,​6-​dimethylphenoxy)​acetyl]​amino]​-​3-​hydroxy-​5-​phenyl-​1-​(phenylmethyl)​pentyl]​tetrahydro-​4-​hydroxy-​α-​(1-​methylethyl)​-​2-​oxo-1(2H)​-​Pyrimidineacetamide​

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.